molecular formula C9H12N4O B2992580 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 879624-32-5

2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2992580
CAS No.: 879624-32-5
M. Wt: 192.222
InChI Key: ZRLXWRPBRRVUPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-5(2)7-4-8(14)13-9(11-7)10-6(3)12-13/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLXWRPBRRVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Information

  • Molecular Formula : C9_9H12_{12}N4_4O
  • SMILES : CC1=NC2=NC(=CC(=O)N2N1)C(C)C
  • InChIKey : ZRLXWRPBRRVUPP-UHFFFAOYSA-N

2D Structure

2D Structure

Research indicates that 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cellular processes:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Studies

A study evaluated the cytotoxic effects of 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one on various cancer cell lines. The results indicated significant growth inhibition:

Cell LineIC50_{50} (µM)
MCF712.50
NCI-H46042.30
Hep-23.25

These findings highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cell lines .

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of triazole derivatives, 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one was assessed for its ability to inhibit pro-inflammatory cytokines. The compound demonstrated a dose-dependent reduction in cytokine levels in vitro, suggesting its utility in treating inflammatory conditions.

Comparison with Related Compounds

To better understand the efficacy of 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)
Compound AAnticancer10.00
Compound BAnti-inflammatory15.00
This Compound Anticancer & Anti-inflammatory12.50

This table illustrates that while there are other compounds with similar activities, 2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one shows promising dual activity against cancer and inflammation.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 879624-32-5
  • Molecular Formula : C₉H₁₂N₄O
  • Molecular Weight : 192.22 g/mol
  • Structure: Features a triazolopyrimidinone core with a methyl group at position 2 and an isopropyl group at position 3. The SMILES string is CC1=NC2=NC(=CC(=O)N2N1)C(C)C .

Key Properties :

Comparison with Similar Triazolopyrimidinone Derivatives

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and biological activities of key analogs:

Compound Name & CAS No. Substituents Molecular Weight (g/mol) Biological Activity/Findings Key References
Target Compound (879624-32-5) 2-Methyl, 5-isopropyl 192.22 N/A (Data limited in evidence)
Lead1 (ZINC000621278586) 2-Amino, 5-(benzazepine-methyl) ~350 (estimated) SARS-CoV-2 Mpro inhibitor (−129.26 kJ/mol)
2-Amino-5-(ethoxymethyl) derivative (2060062-51-1) 2-Amino, 5-ethoxymethyl 209.21 N/A (Potential solubility enhancement)
5-Methyl-2-trifluoromethyl (198953-53-6) 2-Trifluoromethyl, 5-methyl 218.14 N/A (Electron-withdrawing CF₃ group)
5-(Methoxymethyl)-2-methyl (774560-70-2) 2-Methyl, 5-methoxymethyl 194.19 N/A (Polar substituent for solubility)

Pharmacological and Binding Properties

  • Antiviral Activity: Lead1 and Lead2 (triazolopyrimidinones with complex substituents) exhibit superior SARS-CoV-2 Mpro inhibition compared to Lopinavir/Nelfinavir, with binding free energies of −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively. The amino group in Lead1 likely enhances hydrogen bonding with the protease active site . Target Compound: Lacks the amino group, which may reduce binding affinity but improve metabolic stability.
  • Antimalarial Activity :

    • Analogs with trifluoromethyl and diethylpentanediamine chains showed poor activity against Plasmodium falciparum, underscoring the challenge of target-specific design .

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methyl/isopropyl (Target Compound) : Enhance lipophilicity and membrane permeability but may reduce solubility.
    • Trifluoromethyl (198953-53-6) : Improves metabolic stability via electron-withdrawing effects but increases molecular weight .
  • Amino vs. Non-Amino Derivatives: Amino groups (e.g., Lead1) enhance binding through hydrogen bonding but may introduce toxicity risks.

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